Lipophilicity (XLogP3) Comparison Against 4-Methylbenzyl Analog
The target compound exhibits a computed XLogP3 of 1.8, whereas the closely related 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione (CHEBI:228534) has a substantially lower XLogP3 of 1.3, based on PubChem's XLogP3 3.0 algorithm [1][2]. This difference of +0.5 log units is consistent with the replacement of a methyl group with a trifluoromethyl group, which increases lipophilicity [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione (XLogP3 = 1.3) |
| Quantified Difference | +0.5 log units |
| Conditions | Computed using PubChem's XLogP3 3.0 algorithm |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic stability, making this compound a distinct candidate for applications requiring higher lipophilicity than the methyl analog.
- [1] PubChem. Compound Summary for CID 3837112, 4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Compound Summary for CHEBI:228534, 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione. National Center for Biotechnology Information. 2026. View Source
